2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a furan ring, and a nitrophenyl group, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with a furan derivative that contains a bromonitrophenyl group. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole compounds .
Scientific Research Applications
2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 2-Amino-5-[[5-(2-fluoro-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- 2-Amino-5-[[5-(2-iodo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of 2-Amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H8BrN3O4S |
---|---|
Molecular Weight |
394.20 g/mol |
IUPAC Name |
2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H8BrN3O4S/c15-10-5-7(18(20)21)1-3-9(10)11-4-2-8(22-11)6-12-13(19)17-14(16)23-12/h1-6H,(H2,16,17,19) |
InChI Key |
UIMHJXKZSBKDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=C3C(=O)N=C(S3)N |
Origin of Product |
United States |
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